3-(methylsulfanyl)-N-(propan-2-yl)aniline
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Overview
Description
3-(methylsulfanyl)-N-(propan-2-yl)aniline is an organic compound characterized by the presence of a methylsulfanyl group attached to an aniline ring, with an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-N-(propan-2-yl)aniline typically involves the reaction of 3-chloroaniline with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methylsulfanyl group. The resulting intermediate is then reacted with isopropylamine to introduce the isopropyl group on the nitrogen atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Aniline derivatives
Substitution: Nitroaniline, halogenated aniline
Scientific Research Applications
3-(methylsulfanyl)-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfanyl)aniline
- N-(propan-2-yl)aniline
- 3-(methylsulfanyl)-N-methylaniline
Uniqueness
3-(methylsulfanyl)-N-(propan-2-yl)aniline is unique due to the presence of both the methylsulfanyl and isopropyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15NS |
---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
3-methylsulfanyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H15NS/c1-8(2)11-9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3 |
InChI Key |
MXNVHFHZVPRDCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)SC |
Origin of Product |
United States |
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